molecular formula C14H16N2O2 B2739930 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone CAS No. 956262-17-2

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2739930
CAS No.: 956262-17-2
M. Wt: 244.294
InChI Key: KVZDGLYVGSVRGC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethanone moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-hydroxyphenyl)-1-ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the methoxy group in 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-14(17)12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDGLYVGSVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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